methyl {6-chloro-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {6-chloro-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at positions 3, 4, 6, and 5. Key structural features include:
- Position 3: A methyl acetate group, enhancing lipophilicity and metabolic stability.
- Position 4: A methyl group, contributing to steric effects and electronic modulation.
- Position 6: A chlorine atom, which may influence electronic properties and binding interactions.
This compound is structurally related to bioactive coumarins, which are known for antibacterial, antifungal, and anti-inflammatory activities .
Properties
Molecular Formula |
C25H19ClO6 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
methyl 2-[6-chloro-4-methyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C25H19ClO6/c1-14-18-10-20(26)23(12-22(18)32-25(29)19(14)11-24(28)30-2)31-13-21(27)17-8-7-15-5-3-4-6-16(15)9-17/h3-10,12H,11,13H2,1-2H3 |
InChI Key |
HVEACIHDIHIIHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC4=CC=CC=C4C=C3)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {6-chloro-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Naphthalene Moiety: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the chromen-2-one derivative with methyl acetate in the presence of a suitable acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Methyl {6-chloro-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: The compound’s unique structural features may make it useful in the development of novel materials with specific optical or electronic properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of methyl {6-chloro-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their activity or altering their function. Additionally, the compound may interact with cellular signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Structural Analogues with Modified 7-Substituents
The 7-position substituent is critical for modulating bioactivity. Key comparisons include:
Key Observations :
- The naphthalene-oxoethoxy group in the target compound enhances aromatic interactions compared to simpler substituents (e.g., hydroxy or ethoxycarbonylmethoxy).
Substituent Effects on the Coumarin Core
Modifications at positions 3, 4, and 6 influence physicochemical and biological properties:
Key Observations :
Naphthalene-Containing Analogues
The naphthalen-2-yl group distinguishes the target compound from other coumarins:
Key Observations :
- Naphthalene derivatives often exhibit improved binding to hydrophobic pockets in enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
